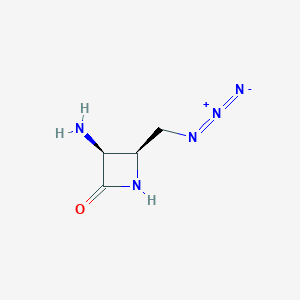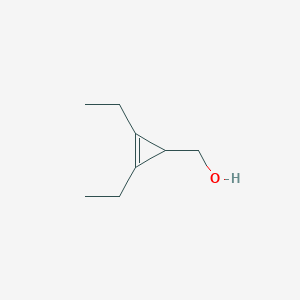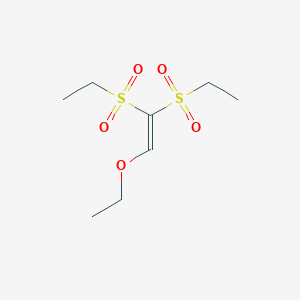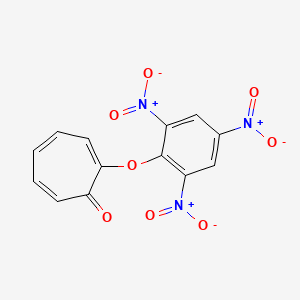![molecular formula C15H23NO2 B14507222 14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione CAS No. 64090-26-2](/img/structure/B14507222.png)
14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Methyl-14-azadispiro[505~7~3~6~]pentadecane-13,15-dione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of the methyl and azadispiro groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 11-methyl-14-oxa-7-azadispiro[5.1.5~8~.3~6~]hexadecane
- 14-Azadispiro[5.1.5.2]pentadecane-7,15-dione, 14-hydroxy-
Uniqueness
14-Methyl-14-azadispiro[505~7~3~6~]pentadecane-13,15-dione is unique due to its specific spirocyclic structure and the presence of both methyl and azadispiro groups
Properties
CAS No. |
64090-26-2 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
14-methyl-14-azadispiro[5.0.57.36]pentadecane-13,15-dione |
InChI |
InChI=1S/C15H23NO2/c1-16-12(17)14(8-4-2-5-9-14)15(13(16)18)10-6-3-7-11-15/h2-11H2,1H3 |
InChI Key |
BDBYGKGQFLPDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CCCCC2)C3(C1=O)CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


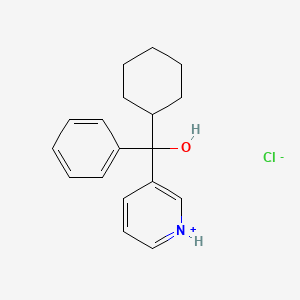
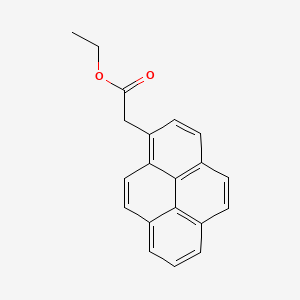
![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
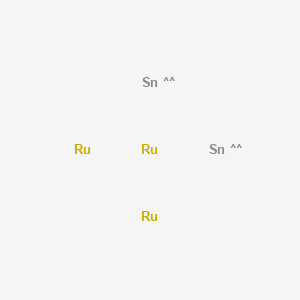
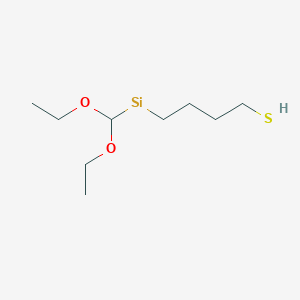
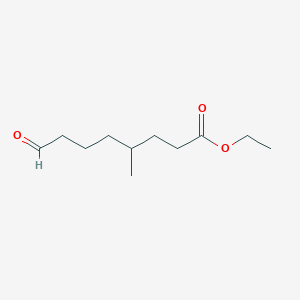

![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
